Tiagabine

Description

This compound is an anti-convulsive medication. It is also used in the treatment for panic disorder as are a few other anticonvulsants. Though the exact mechanism by which this compound exerts its effect on the human body is unknown, it does appear to operate as a selective GABA reuptake inhibitor.

This compound is an Anti-epileptic Agent. The physiologic effect of this compound is by means of Decreased Central Nervous System Disorganized Electrical Activity.

This compound is a unique anticonvulsant used largely as an adjunctive agent in therapy of partial seizures in adults or children. Therapy with this compound is not associated with serum aminotransferase elevations, and clinically apparent liver injury from this compound has not been reported and must be rare if it occurs at all.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for seizure and epilepsy and has 6 investigational indications.

A nipecotic acid derivative that acts as a GABA uptake inhibitor and anticonvulsant agent. It is used in the treatment of EPILEPSY, for refractory PARTIAL SEIZURES.

See also: this compound Hydrochloride (active moiety of).

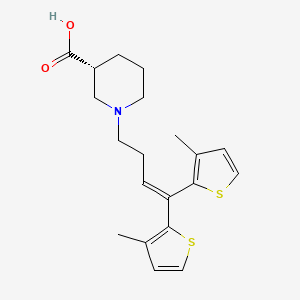

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJUNZJWGZTSKL-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023663 | |

| Record name | Tiagabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tiagabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.11e-02 g/L | |

| Record name | Tiagabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

115103-54-3 | |

| Record name | Tiagabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115103-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiagabine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiagabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiagabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIAGABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z80I64HMNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIAGABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiagabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tiagabine and Its Derivative Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tiagabine, a selective GABA reuptake inhibitor, and its derivative compounds. It includes detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and mechanisms of action, designed to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

Introduction: The Role of this compound in GABAergic Neurotransmission

This compound is an anticonvulsant medication used in the management of epilepsy.[1][2] Its therapeutic effect stems from its ability to selectively inhibit the GABA transporter 1 (GAT-1), a protein responsible for the reuptake of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft.[3][4][5] By blocking GAT-1, this compound increases the concentration of GABA in the synapse, thereby enhancing GABAergic neurotransmission and reducing neuronal hyperexcitability.[4][6] The (R)-enantiomer of this compound is significantly more potent than the (S)-enantiomer, highlighting the stereospecificity of its interaction with GAT-1.[1][7]

Mechanism of Action: A Visualized Pathway

The following diagram illustrates the GABAergic signaling pathway and the mechanism by which this compound exerts its effects.

Mechanism of this compound action in the GABAergic synapse.

Enantioselective Synthesis of (R)-Tiagabine

A recent enantioselective synthesis of (R)-Tiagabine has been reported, utilizing an asymmetric hydrogen atom transfer (HAT) reaction to establish the crucial chiral center.[1][8][9] This method offers a modular approach, making it suitable for the synthesis of this compound analogs.[7][8]

Synthetic Scheme

The overall synthetic workflow for (R)-Tiagabine is depicted below.

Workflow for the enantioselective synthesis of (R)-Tiagabine.

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of (R)-Tiagabine, adapted from Li et al., 2023.[7][8]

Synthesis of Bithienyl Homoallylic Amine (6):

-

To a solution of commercially available brominated thiophene (10) in an appropriate solvent, add magnesium turnings to form the Grignard reagent.

-

React the Grignard reagent with γ-butyrolactone to yield intermediate 11.

-

Treat intermediate 11 with hydrobromic acid to afford the corresponding bromide.

-

Displace the bromide with sodium azide to produce the azide intermediate.

-

Reduce the azide using triphenylphosphine and water in THF to yield the crude bithienyl homoallylic amine (6).

-

Purify the product by column chromatography.[7]

Synthesis of the Alkaloid Ring (19):

-

Reduce the dibromo intermediate (7) to the corresponding alcohol (18) using diisobutylaluminum hydride (DIBAL-H) in toluene.

-

React the alcohol (18) with the bithienyl homoallylic amine (6) in the presence of potassium carbonate at 70 °C.

-

This di-N-substitution cyclization reaction furnishes the alkaloid ring (19).[7][8]

Final Synthesis of (R)-Tiagabine (1):

-

Perform a Swern oxidation on the alcohol of the alkaloid ring (19) to yield the corresponding aldehyde.

-

Follow with a Pinnick oxidation to convert the aldehyde to the carboxylic acid.

-

Acidify the product with HCl to obtain (R)-Tiagabine hydrochloride (1).[7][8]

Quantitative Data for (R)-Tiagabine Synthesis

| Step | Product | Yield (%) | Reference |

| Grignard Reaction & Azidation | Bithienyl Homoallylic Amine (6) | 77 | [7] |

| Reduction of Dibromo Intermediate | Alcohol (18) | 90 | [7] |

| Di-N-substitution Cyclization | Alkaloid Ring (19) | Not specified | [8] |

| Sequential Oxidation & Acidification | (R)-Tiagabine (1) | Not specified | [8] |

This compound Derivative Compounds

The development of this compound derivatives has been a key area of research, with the goal of improving selectivity for different GAT subtypes and exploring their therapeutic potential beyond epilepsy.[10][11] Modifications have primarily focused on the lipophilic diaromatic side chain and the core amino acid structure.[10]

Structure-Activity Relationships (SAR)

-

Lipophilic Side Chain: Variations in the diaromatic moiety significantly influence the potency and selectivity of the compounds for GAT subtypes. The presence of a bis-aromatic residue is a key feature for high-affinity GAT inhibitors.[11][12]

-

Amino Acid Core: The nature of the amino acid scaffold (e.g., nipecotic acid, β-amino acids) plays a crucial role in determining the preference for different GAT subtypes. For instance, certain β-amino acid derivatives have shown a reverted preference for mGAT2 over mGAT1.[10]

-

Stereochemistry: The stereochemistry at the chiral center of the amino acid core is critical for activity, as demonstrated by the higher potency of the (R)-enantiomer of this compound.[1][7]

Synthesis of this compound Derivatives

The modular synthetic routes developed for this compound can be adapted to produce a variety of derivatives.[7][8] For example, by using different substituted thiophenes or other aromatic starting materials in the initial Grignard reaction, a range of analogs with modified lipophilic side chains can be synthesized. Similarly, employing different chiral amino acid precursors allows for the exploration of SAR at the core of the molecule.

Quantitative Biological Data for this compound and Derivatives

| Compound | Target(s) | IC50 (nM) | Reference |

| This compound | GAT-1 | 49 | [13] |

| GAT-1 (synaptosomes) | 67 | [14] | |

| GAT-1 (neurons) | 446 | [14] | |

| GAT-1 (glia) | 182 | [14] | |

| (1R,2S)-5a (β-amino acid derivative) | mGAT2 | >10-fold selective vs other subtypes | [10] |

| 5-n-dodecylaminomethyl-2-methoxyphenol | GAT1 | 12,300 | [13] |

| GAT2 | 12,580 | [13] | |

| GAT3 | 2,690 | [13] | |

| BGT1 | 8,700 | [13] |

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound and its derivatives, emphasizing recent advancements in enantioselective synthesis. The provided experimental protocols, quantitative data, and visual diagrams offer a valuable resource for researchers in medicinal chemistry and drug development. The modularity of the synthetic routes described herein opens avenues for the rational design and synthesis of novel GAT inhibitors with potentially improved therapeutic profiles. Further exploration of the structure-activity relationships of this compound analogs will continue to be a fruitful area of research for the development of new treatments for epilepsy and other neurological disorders.

References

- 1. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. This compound: a novel drug with a GABAergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Basic mechanisms of gabitril (this compound) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Structure activity relationship of selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 14. Antiepileptic Drug this compound Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2 [mdpi.com]

Tiagabine: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of Tiagabine, a selective GABA reuptake inhibitor. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Chemical and Physical Properties

This compound, available as a hydrochloride salt, is a white to off-white crystalline powder.[1][2] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding for its use in various research settings.

| Property | Value | Source |

| IUPAC Name | (−)-(3R)-1-[4,4-bis(3-methyl-2-thienyl)-3-buten-1-yl]-3-piperidinecarboxylic acid | [3] |

| Chemical Formula | C₂₀H₂₅NO₂S₂ | [3][4] |

| Molecular Weight | 375.55 g/mol | [3][4][5] |

| Melting Point | >192°C (decomposes) | [6] |

| Solubility | Sparingly soluble in water. Soluble in aqueous base. Soluble in ethanol, DMSO, and dimethylformamide (approximately 30 mg/mL). | [1][7][8] |

| pKa (Strongest Acidic) | 4.14 | [9] |

| pKa (Strongest Basic) | 9.26 | [9] |

| logP | 2.6 | [9] |

Mechanism of Action: Selective GABA Reuptake Inhibition

This compound's primary mechanism of action is the selective inhibition of the GABA transporter 1 (GAT-1).[3][10][11] GAT-1 is a presynaptic transporter responsible for the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[2][3] By blocking GAT-1, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission and potentiating inhibitory signals.[3][12][13] This leads to a reduction in neuronal excitability, which is the basis for its anticonvulsant effects.[3][14] this compound exhibits high affinity and selectivity for GAT-1, with a reported IC₅₀ of approximately 67 nM in vivo.[15]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are crucial for designing and interpreting research studies. The following table summarizes key pharmacokinetic parameters.

| Parameter | Value | Source |

| Bioavailability | ~90% | [3] |

| Protein Binding | 96% | [3] |

| Metabolism | Primarily by CYP3A4 | [3][13] |

| Elimination Half-life | 7-9 hours (in non-induced individuals) | [1] |

| Excretion | ~2% unchanged, 25% in urine, 63% in feces (as metabolites) | [3][7] |

Drug Interactions: Co-administration of this compound with potent inducers of CYP3A4 (e.g., carbamazepine, phenytoin, phenobarbital) can significantly decrease its half-life to 2-5 hours.[13] Conversely, CYP3A4 inhibitors can increase this compound plasma concentrations.[12]

Experimental Protocols

GAT-1 Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of compounds to the GABA transporter 1.

Materials:

-

HEK293 cells stably expressing human GAT-1

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]this compound or [³H]GABA)

-

Non-labeled this compound (for determining non-specific binding)

-

Test compounds

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Methodology:

-

Membrane Preparation: Culture and harvest HEK293-GAT1 cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Anticonvulsant Efficacy Screening (PTZ Model)

The pentylenetetrazol (PTZ)-induced seizure model is a common preclinical screen for potential anticonvulsant drugs.

Materials:

-

Male mice (e.g., C57BL/6 strain)

-

This compound or test compound

-

Vehicle (e.g., saline, DMSO)

-

Pentylenetetrazol (PTZ) solution

-

Observation chambers

Methodology:

-

Animal Acclimation: Acclimate mice to the housing and testing environment for at least one week.

-

Drug Administration: Administer this compound or the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Administer vehicle to the control group.

-

Pre-treatment Time: Allow for a pre-treatment period for the drug to be absorbed and distributed (e.g., 30-60 minutes).

-

PTZ Induction: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.).

-

Observation: Immediately place each mouse in an individual observation chamber and observe for a set period (e.g., 30 minutes).

-

Seizure Scoring: Record the latency to the first myoclonic jerk and the first generalized clonic seizure. A common scoring system is the Racine scale.

-

Data Analysis: Compare the seizure latencies and scores between the treated and control groups. Calculate the percentage of animals protected from seizures at each dose. Determine the ED₅₀ (the dose that protects 50% of the animals).

Rodent Pharmacokinetic Study

This protocol provides a general framework for assessing the pharmacokinetic profile of a compound in rodents.

Materials:

-

Male rats (e.g., Sprague-Dawley strain) with cannulated jugular veins

-

This compound or test compound

-

Dosing vehicle

-

Blood collection tubes (e.g., with anticoagulant)

-

Centrifuge

-

Analytical instrument (e.g., LC-MS/MS)

Methodology:

-

Animal Preparation: Use surgically prepared rats with indwelling jugular vein cannulas for serial blood sampling.

-

Dosing: Administer a single dose of this compound or the test compound intravenously (i.v.) or orally (p.o.).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via the jugular vein cannula.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples to determine the concentration of the compound using a validated analytical method such as LC-MS/MS.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and for oral dosing, Cmax, Tmax, and bioavailability.

References

- 1. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of GABAergic synapse development by postsynaptic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 13. Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. unmc.edu [unmc.edu]

An In-depth Technical Guide to the Solubility and Stability of Tiagabine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Tiagabine Hydrochloride, focusing on its solubility and stability profiles. The information is compiled from peer-reviewed literature and technical data sheets to support research and development activities.

Introduction to this compound Hydrochloride

This compound hydrochloride is an anticonvulsant drug used as an adjunctive therapy for partial seizures.[1] Chemically, it is identified as (-)-(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid hydrochloride.[2] It functions as a selective GABA (gamma-aminobutyric acid) reuptake inhibitor, binding to the GAT-1 transporter, which increases the concentration of GABA in the central nervous system.[3][4] this compound HCl is a white to off-white, odorless, crystalline powder.[2]

Chemical Properties:

Solubility Profile

This compound hydrochloride exhibits varied solubility depending on the solvent system. It is described as sparingly soluble in water and soluble in aqueous base.[2] Quantitative solubility data is crucial for formulation development, analytical method development, and dissolution studies.

Table 2.1: Quantitative Solubility of this compound Hydrochloride

| Solvent | Solubility | Concentration (Molar) | Source(s) |

| Water | Sparingly Soluble[2] | - | [2] |

| Water | Soluble to 50 mM[3][5] | ~50 mM | [3][5] |

| Water | ≥20.95 mg/mL | ~50.8 mM | [6] |

| Water | 3% | - | [7] |

| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM[3][5] | ~100 mM | [3][5] |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[8][9] | ~72.8 mM | [8][9] |

| Dimethyl Sulfoxide (DMSO) | 82 mg/mL | ~199 mM | [10] |

| Ethanol | ~30 mg/mL[8][9] | ~72.8 mM | [8][9] |

| Dimethyl Formamide (DMF) | ~30 mg/mL[8][9] | ~72.8 mM | [8][9] |

| Methanol | Soluble[11] | - | [11] |

| Heptane / Hexane | Insoluble / Practically Insoluble[2][7] | - | [2][7] |

Stability Profile

The stability of this compound hydrochloride is a critical parameter influencing its shelf-life, storage conditions, and formulation design. As a solid, it is stable for at least four years when stored at -20°C.[8][12] However, its stability in solution is subject to degradation under various stress conditions.

Stability in Oral Suspensions

Extemporaneously prepared oral suspensions of this compound hydrochloride have been studied for stability under refrigerated and room temperature conditions.

Table 3.1: Stability of this compound HCl (1 mg/mL) in Oral Liquid Vehicles

| Vehicle Composition | Storage Temperature | Stability Duration (>90% Concentration) | Source(s) |

| Ora-Plus®:Ora-Sweet® (1:1) | 4°C | >91 days (>95% concentration) | [1] |

| Ora-Plus®:Ora-Sweet® (1:1) | 25°C | 70 days | [1] |

| 1% Methylcellulose:Simple Syrup NF (1:6) | 4°C | >91 days (>95% concentration) | [1] |

| 1% Methylcellulose:Simple Syrup NF (1:6) | 25°C | 42 days | [1] |

During these studies, no significant changes in pH or physical appearance were observed.[1]

Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a drug molecule. Such studies on this compound have shown that it is susceptible to oxidative degradation.[13][14] The primary degradation pathway involves an oxidative attack, mainly at the C=C double bond of the butenyl chain.[13][14] This initial epoxidation leads to a cascade of reactions forming various degradation products.[14]

Nine distinct degradation products have been identified under oxidative stress (heating in the presence of H₂O₂), including dihydroxy, ketohydroxy, and ketone derivatives, as well as a bisthiophene ketone.[13][14] Complexation with 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) has been shown to improve the chemical stability of this compound, likely by enclosing the susceptible double bond within the cyclodextrin cavity.[15]

Metabolism of this compound in vivo is primarily mediated by the cytochrome P450 enzyme CYP3A4.[16]

References

- 1. Stability of this compound in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. This compound hydrochloride | GABA Transporter Inhibitors: R&D Systems [rndsystems.com]

- 4. This compound pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | GAT-1 inhibitor | Hello Bio [hellobio.com]

- 6. glpbio.com [glpbio.com]

- 7. This compound | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound (hydrochloride) | CAS 145821-59-6 | Cayman Chemical | Biomol.com [biomol.com]

- 10. selleckchem.com [selleckchem.com]

- 11. iajps.com [iajps.com]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of this compound degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound - Wikipedia [en.wikipedia.org]

(R)-Nipecotic Acid as a Precursor to Tiagabine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiagabine is an anticonvulsant medication utilized in the management of epilepsy.[1][2] Its therapeutic effect is primarily attributed to its ability to inhibit the reuptake of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[3][4][5] This action increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission and reducing neuronal hyperexcitability.[3][4] Structurally, this compound is a derivative of (R)-nipecotic acid, which serves as the GABA-mimetic core responsible for its interaction with the GABA transporter 1 (GAT-1).[1][6][7] The lipophilic side chain attached to the nitrogen atom of the nipecotic acid moiety facilitates its passage across the blood-brain barrier.[6][7] This guide provides a detailed technical overview of the synthesis of this compound, focusing on the use of (R)-nipecotic acid as the chiral precursor, including experimental protocols, quantitative data, and visual representations of the synthetic pathway and mechanism of action.

Synthetic Pathway Overview

The synthesis of this compound from (R)-nipecotic acid involves two key stages: the synthesis of the lipophilic side chain and the subsequent N-alkylation of an (R)-nipecotic acid ester, followed by hydrolysis to yield the final active pharmaceutical ingredient.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the key steps in the synthesis of this compound.

Table 1: Synthesis of the Lipophilic Alkylating Agent

| Starting Materials | Reaction | Product | Yield (%) | Reference |

| 2-bromo-3-methylthiophene, γ-butyrolactone | Grignard reaction, ring opening, and bromination | 4-bromo-1,1-bis(3-methyl-2-thienyl)but-1-ene | ~70 (overall) | [3] |

Table 2: N-Alkylation and Hydrolysis

| Reactant 1 | Reactant 2 | Reaction | Product | Yield (%) | Purity (%) | Reference |

| (R)-Nipecotic acid ethyl ester | 4-bromo-1,1-bis(3-methyl-2-thienyl)but-1-ene | N-Alkylation | This compound ethyl ester | Not specified | Not specified | [8] |

| This compound ethyl ester | NaOH | Hydrolysis | This compound | Not specified | Not specified | [8] |

| This compound | HCl | Salt formation | This compound Hydrochloride | 84.0 (after purification) | 99.40 | [8] |

Experimental Protocols

Synthesis of 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene

This protocol is adapted from a patented method.[8][9]

-

Grignard Reagent Formation: In a dried flask under a nitrogen atmosphere, magnesium turnings are reacted with 2-bromo-3-methylthiophene in anhydrous tetrahydrofuran (THF) to form the Grignard reagent, (3-methyl-2-thienyl)magnesium bromide.

-

Addition to γ-butyrolactone: The Grignard reagent is then cooled and a solution of γ-butyrolactone in THF is added dropwise, maintaining a low temperature. The reaction is then allowed to warm to room temperature and refluxed.

-

Ring Opening and Bromination: The resulting intermediate, 2,2-di(3-methylthien-2-yl)tetrahydrofuran, is subjected to ring-opening and bromination using a hydrobromic acid solution with heating.

-

Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by crystallization.

Synthesis of this compound Hydrochloride

This protocol involves the N-alkylation of (R)-nipecotic acid ethyl ester followed by hydrolysis and salt formation.[4][8]

-

N-Alkylation of (R)-Nipecotic Acid Ethyl Ester: (R)-Nipecotic acid ethyl ester, 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene, anhydrous potassium carbonate, and a catalytic amount of potassium iodide are mixed in acetone. The mixture is stirred at room temperature for an extended period (e.g., 72 hours). The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up of this compound Ethyl Ester: After the reaction is complete, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure to yield the crude this compound ethyl ester.

-

Hydrolysis: The crude this compound ethyl ester is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidification and Salt Formation: The ethanol is removed under reduced pressure. The residue is dissolved in a dichloromethane-water system, and the pH is adjusted to strongly basic with a strong alkali solution. The aqueous layer is then acidified with hydrochloric acid to a pH of 1-2 to precipitate the this compound hydrochloride.

-

Purification: The crude this compound hydrochloride is purified by recrystallization from a suitable solvent system, such as ethanol, to yield the high-purity final product.[4][9]

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of the GABA transporter 1 (GAT-1).[3][4] GAT-1 is a presynaptic transporter responsible for the reuptake of GABA from the synaptic cleft, thus terminating its inhibitory signal.[3][4] By blocking GAT-1, this compound increases the extracellular concentration of GABA, leading to enhanced activation of postsynaptic GABA-A and GABA-B receptors.[4] This results in a prolonged and intensified inhibitory postsynaptic potential, which helps to stabilize neuronal membranes and prevent the excessive neuronal firing characteristic of seizures.

Conclusion

The synthesis of this compound leverages the chiral backbone of (R)-nipecotic acid to achieve its specific pharmacological activity. The process involves the synthesis of a lipophilic side chain which is then coupled with the (R)-nipecotic acid moiety. The subsequent hydrolysis and salt formation yield the final drug product. Understanding the detailed synthetic route and the underlying mechanism of action is crucial for researchers and professionals involved in the development and optimization of antiepileptic drugs. This guide provides a comprehensive technical foundation for further research and development in this area.

References

- 1. N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 4. CN103570703A - Preparation and purifying method of this compound hydrochloride - Google Patents [patents.google.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. thieme-connect.com [thieme-connect.com]

- 8. CN102070624A - Method for synthesizing this compound hydrochloride and method for preparing anhydrous this compound hydrochloride - Google Patents [patents.google.com]

- 9. CN102070624B - Method for synthesizing this compound hydrochloride and method for preparing anhydrous this compound hydrochloride - Google Patents [patents.google.com]

The Core Mechanism of Tiagabine's Action on the GAT-1 Transporter: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine, a potent anticonvulsant, exerts its therapeutic effects through the selective inhibition of the GABA transporter 1 (GAT-1). This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's interaction with GAT-1. It consolidates quantitative data on its binding affinity and inhibitory concentration, details common experimental protocols for its study, and visually represents its mechanism of action and related experimental workflows through detailed diagrams. This guide is intended to serve as a foundational resource for professionals in neuroscience research and drug development.

Introduction to this compound and the GAT-1 Transporter

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is meticulously regulated.[1] The GABA transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) family, plays a crucial role in this regulation by reuptaking GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][2] This action terminates GABAergic neurotransmission and allows for the recycling of the neurotransmitter.

This compound is a selective GAT-1 inhibitor designed to enhance GABAergic tone by blocking this reuptake process.[1][3] By increasing the extracellular concentration of GABA, this compound prolongs the activation of postsynaptic GABA receptors, leading to enhanced inhibitory signaling.[3][4] This mechanism is central to its efficacy in the treatment of partial seizures.[5]

Quantitative Analysis of this compound's Interaction with GAT-1

The potency and selectivity of this compound for the GAT-1 transporter have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative view of its inhibitory activity across different experimental systems.

| Parameter | Value | Cell/Tissue Type | Assay Type | Reference |

| IC50 | 390 ± 30 nM | HEK293S cells expressing human GAT1 | [3H]-GABA uptake assay | [6] |

| IC50 | 290 ± 60 nM | Purified human GAT1 from Sf9 insect cells | Scintillation proximity assay | [6] |

| IC50 | 0.64 ± 0.07 µM | HEK cells stably expressing rat GAT1 | [3H]-GABA uptake assay | [7][8] |

| IC50 | 0.07 µM | Cloned human GAT-1 | Not specified | [9] |

| Kd | 16 nM | Not specified | [3H]this compound binding assay | [10] |

Table 1: Inhibitory Concentration (IC50) and Dissociation Constant (Kd) of this compound for GAT-1.

| Species | Brain Region | This compound Dose | Increase in Extracellular GABA | Reference |

| Rat | Globus Pallidus | 21 mg/kg i.p. | 310% of basal level | [11] |

| Rat | Globus Pallidus | 11.5 mg/kg i.p. | 240% of basal level | [11] |

| Rat | Ventral Pallidum | 21 mg/kg i.p. | 350% of basal level | [11] |

| Rat | Ventral Pallidum | 11.5 mg/kg i.p. | 280% of basal level | [11] |

| Rat | Substantia Nigra | 21 mg/kg i.p. | 200% of basal level | [11] |

Table 2: In Vivo Effects of this compound on Extracellular GABA Levels.

Molecular Mechanism of GAT-1 Inhibition by this compound

The interaction of this compound with GAT-1 is a complex process that involves a "mixed-type" inhibition, exhibiting characteristics of both competitive and non-competitive mechanisms.[6] Structural and functional studies have revealed a two-step mechanism of inhibition.[6] Initially, this compound binds to the substrate-binding site of GAT-1 in its outward-open conformation, which is a competitive interaction with GABA.[6][12] Following this initial binding, this compound induces a conformational change in the transporter, locking it in an inward-open state.[6] This stalls the transport cycle and prevents the release of GABA into the cytoplasm, representing a non-competitive aspect of its inhibitory action.[6]

The high selectivity of this compound for GAT-1 over other GABA transporters is attributed to specific molecular interactions.[6] The bis(3-methyl-2-thienyl) moiety of this compound interacts with key residues in the GAT-1 transporter that are not conserved in GAT-2 and GAT-3.[6]

Experimental Protocols for Studying this compound's Action

The characterization of this compound's effects on GAT-1 relies on a variety of established experimental techniques. Below are detailed methodologies for key assays.

[³H]-GABA Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing the GAT-1 transporter.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably or transiently transfected with the gene encoding human or rat GAT-1.[8][13] The cells are cultured in appropriate media and seeded into 96-well plates.[13]

-

Incubation: On the day of the experiment, the cell culture medium is replaced with a Krebs-HEPES buffer.[8] Cells are then pre-incubated for a short period (e.g., 3 minutes) with varying concentrations of this compound or a vehicle control.[8]

-

GABA Uptake: [³H]-GABA is added to each well at a final concentration (e.g., 15 nM) and incubated for a defined period (e.g., 3 minutes) to allow for uptake.[8]

-

Termination: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.[8]

-

Quantification: The amount of intracellular [³H]-GABA is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand, such as [³H]this compound, to the GAT-1 transporter.

Methodology:

-

Tissue/Cell Preparation: Homogenates of brain tissue or membranes from cells expressing GAT-1 are prepared.[14]

-

Incubation: The prepared membranes are incubated with a fixed concentration of [³H]this compound in the presence of varying concentrations of unlabeled this compound (for competition binding) or other test compounds.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled GAT-1 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (Kd) and binding affinity (Ki) are determined from saturation and competition binding curves, respectively.

Electrophysiological Recordings

Electrophysiological techniques, such as whole-cell patch-clamp recordings from neurons in brain slices, are used to measure the functional consequences of GAT-1 inhibition.

Methodology:

-

Brain Slice Preparation: Acute brain slices, typically from the hippocampus, are prepared from rodents.[15]

-

Recording: A glass micropipette is used to form a high-resistance seal with the membrane of a neuron, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Stimulation and Recording: Inhibitory postsynaptic currents (IPSCs) or potentials (IPSPs) are evoked by stimulating inhibitory interneurons. The amplitude and duration of these synaptic events are recorded before and after the application of this compound.[4][15]

-

Data Analysis: The effect of this compound on the decay time constant of IPSCs provides a measure of how GAT-1 inhibition prolongs the presence of GABA in the synaptic cleft.[15]

Signaling Pathways and Downstream Effects

The primary consequence of this compound's action is the potentiation of GABAergic signaling. By increasing the concentration and residence time of GABA in the synaptic cleft, this compound enhances the activation of both synaptic and extrasynaptic GABA_A and GABA_B receptors.[1][15] This leads to a prolonged and more robust inhibitory postsynaptic potential, thereby reducing neuronal excitability.[4][16]

Conclusion

This compound's mechanism of action is a well-defined example of targeted neurotransmitter transporter inhibition. Its high affinity and selectivity for the GAT-1 transporter lead to a predictable and therapeutically beneficial enhancement of GABAergic inhibition. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research into GAT-1 pharmacology and the development of novel neuromodulatory agents. The continued elucidation of the structural and dynamic interactions between inhibitors like this compound and the GAT-1 transporter will undoubtedly pave the way for the design of next-generation therapeutics for epilepsy and other neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. GABA transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. A review of the preclinical pharmacology of this compound: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Binding Mode Hypothesis of this compound Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of Positron Emission Tomography (PET) Radiotracers for the GABA Transporter 1 (GAT-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The gamma-aminobutyric acid (GABA) uptake inhibitor, this compound, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. [3H]this compound binding to GABA uptake sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of the GABA uptake inhibitor this compound on inhibitory synaptic potentials in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Basic mechanisms of gabitril (this compound) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Tiagabine in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiagabine is an anticonvulsant medication primarily utilized in the management of epilepsy. Its therapeutic effect is attributed to the selective inhibition of the GABA transporter 1 (GAT-1), leading to an increase in the synaptic concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). A thorough understanding of the pharmacokinetic properties of this compound in preclinical animal models is crucial for the interpretation of non-clinical safety and efficacy studies and for the successful translation of these findings to human clinical trials. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species, namely mice, rats, and dogs.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters of this compound across different preclinical animal models. These values have been compiled from various studies and represent a harmonized view of the available data. It is important to note that experimental conditions such as dose, formulation, and analytical methodology can influence these parameters.

Table 1: Absorption and Distribution of this compound in Preclinical Models

| Parameter | Mouse | Rat | Dog |

| Bioavailability (%) | 92 (at 20 mg/kg)[1] | 25-30 (at 9-40 mg/kg)[1] | 50 (at 1 mg/kg)[1] |

| Time to Maximum Concentration (Tmax, hr) | ~0.17 (10 min at 20 mg/kg)[1] | 0.5 (at 9-40 mg/kg)[1] | 1 (at 1 mg/kg, solution); 2-7 (capsules)[1] |

| Volume of Distribution (Vd, L/kg) | ~3[1] | 1.3-1.6[1] | 1.3-1.6[1] |

| Plasma Protein Binding (%) | 89.3[1] | 92.6[1] | 91.6[1] |

Table 2: Metabolism and Excretion of this compound in Preclinical Models

| Parameter | Mouse | Rat | Dog |

| Elimination Half-Life (t½, hr) | 3.3-5.8[1] | 1.6-4.5[1] | 0.8-2.3[1] |

| Clearance (CL, L/hr/kg) | 2.8-3.1 (at 5 mg/kg, IV)[1] | 0.8-2.2 (at 10 mg/kg, IV)[1] | 1.1 (at 1 mg/kg, IV)[1] |

| Primary Route of Excretion | Feces and Urine | Feces and Urine | Feces and Urine |

| Major Metabolite | Not specified in detail, but 5-oxo-tiagabine is a known metabolite. | 5-oxo-tiagabine isomers (~90% of urinary radioactivity)[1] | 5-oxo-tiagabine isomers (~35% of urinary radioactivity)[1] |

| Primary Metabolizing Enzyme | Cytochrome P450 (CYP) family, likely CYP3A subfamily. | Cytochrome P450 (CYP) family, primarily CYP3A subfamily. | Cytochrome P450 (CYP) family, primarily CYP3A subfamily. |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments involved in the preclinical evaluation of this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical study to determine the pharmacokinetic profile of this compound in rats following oral administration.

1. Animal Preparation:

-

Species: Male Wistar or Sprague-Dawley rats (250-300g).

-

Housing: Housed in a controlled environment (22 ± 2°C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Fasting: Animals are fasted overnight (approximately 12 hours) prior to dosing to minimize food-drug interactions. Water is available ad libitum.

2. Drug Administration:

-

Formulation: this compound hydrochloride is dissolved in a suitable vehicle, such as sterile water or a 0.5% methylcellulose solution, to the desired concentration.

-

Dosing: A single dose of this compound (e.g., 10 mg/kg) is administered via oral gavage using a ball-tipped gavage needle.

3. Blood Sampling:

-

Procedure: Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated jugular vein at predetermined time points.

-

Time Points: Pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged at approximately 3000 x g for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS Quantification of this compound in Plasma:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the study).

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions (Representative):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometric Conditions (Representative):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

-

5. Pharmacokinetic Analysis:

-

Plasma concentration-time data for each animal are analyzed using non-compartmental or compartmental methods with appropriate software (e.g., WinNonlin) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key processes related to this compound's pharmacokinetics and the experimental workflow for its evaluation.

Conclusion

The pharmacokinetic profile of this compound has been well-characterized in several preclinical animal models. While absorption is generally rapid, bioavailability varies significantly across species, with mice showing the highest and rats the lowest oral bioavailability among the models presented. The volume of distribution suggests good tissue penetration, and the drug is highly bound to plasma proteins. Metabolism is primarily hepatic, mediated by CYP3A enzymes, leading to the formation of metabolites that are excreted in both urine and feces. The elimination half-life is relatively short across all species. These data, in conjunction with the detailed experimental protocols and visualizations provided, offer a robust foundation for researchers and drug development professionals working with this compound and other GAT-1 inhibitors. Understanding these species-specific pharmacokinetic differences is paramount for the design of informative preclinical studies and the successful extrapolation of data to predict human pharmacokinetics.

References

A Comprehensive Analysis of Tiagabine's Binding Affinity and Selectivity for GABA Transporters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding characteristics of Tiagabine, a potent and selective inhibitor of the GABA transporter 1 (GAT1). A thorough understanding of its interaction with the various GABA transporter subtypes is crucial for its application as an anticonvulsant and for the development of novel therapeutics targeting the GABAergic system.

Introduction to this compound and GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its action is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs). Four distinct GAT subtypes have been identified in humans: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1] GAT1 is the most abundant subtype in the brain and is predominantly located on neurons.[2]

This compound is an anticonvulsant medication that functions by selectively inhibiting GAT1.[3] This inhibition leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[4] The therapeutic efficacy of this compound is directly linked to its high binding affinity and remarkable selectivity for GAT1 over other GAT subtypes.

Binding Affinity and Selectivity of this compound

This compound exhibits a high affinity for GAT1, although the reported inhibitory concentrations (IC50) and dissociation constants (Kd) can vary depending on the experimental system. It demonstrates profound selectivity for GAT1, with negligible affinity for GAT2, GAT3, and BGT1.[2] This high degree of selectivity is a key factor in its pharmacological profile, minimizing off-target effects. It has been reported that this compound has a 10,000 to 20,000-fold higher affinity for GAT1 compared to GAT2 and GAT3.[5][6]

Quantitative Binding Data

| Parameter | Value | Experimental System | Reference |

| IC50 | 67 nM | in vivo | |

| IC50 | 70 nM | Cloned human GAT1 | [7] |

| IC50 | 390 ± 30 nM | HEK293S cells expressing human GAT1 | [5] |

| IC50 | 640 ± 70 nM | HEK cells expressing rat GAT1 | [8][9] |

| IC50 | 67 nM | [3H]GABA uptake in synaptosomes | [10] |

| IC50 | 446 nM | [3H]GABA uptake in neurons | [10] |

| IC50 | 182 nM | [3H]GABA uptake in glia | [10] |

| Kd | 16 nM | Human brain frontal cortex homogenates | [11] |

Mechanism of Action: A Two-Step Inhibition Model

Recent structural and functional studies have elucidated the mechanism by which this compound inhibits GAT1. It is characterized as a mixed-type inhibitor, displaying both competitive and non-competitive properties.[1][5] A two-step induced-fit model has been proposed to explain its inhibitory action.[5][6]

Initially, this compound binds to the substrate-binding site of GAT1 in its outward-open conformation, which accounts for the competitive aspect of its inhibition.[5][12] Following this initial binding, a conformational change is induced, transitioning the transporter to an inward-open state. This compound then locks GAT1 in this conformation, effectively blocking the intracellular gate of the GABA release pathway and preventing the transporter from completing its cycle.[1][5] This stalling of the transporter in an inactive state is consistent with non-competitive inhibition.

Proposed two-step mechanism of this compound inhibition of GAT1.

Experimental Protocols

The determination of this compound's binding affinity and selectivity relies on well-established experimental techniques. The two primary methods are radioligand binding assays and [3H]-GABA uptake assays.

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand, such as [3H]this compound, to the target transporter.[11] It allows for the determination of the dissociation constant (Kd), which reflects the affinity of the ligand for the transporter, and the maximum binding capacity (Bmax), indicating the density of the transporters in the tissue preparation.

Methodology:

-

Membrane Preparation: Brain tissue is homogenized and subjected to centrifugation to isolate cell membranes containing the GABA transporters.[13]

-

Incubation: The prepared membranes are incubated with varying concentrations of [3H]this compound.

-

Determination of Non-Specific Binding: A parallel set of experiments is conducted in the presence of a high concentration of a non-labeled GAT1 inhibitor to saturate the specific binding sites. Any remaining bound radioactivity is considered non-specific.

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: Saturation binding data are analyzed using non-linear regression to calculate Kd and Bmax values.

[3H]-GABA Uptake Assay

This functional assay measures the ability of a compound to inhibit the transport of radiolabeled GABA into cells expressing a specific GAT subtype.[5][8] This is a widely used method to determine the potency (IC50) of GAT inhibitors.

Methodology:

-

Cell Culture: A stable cell line, such as HEK293, is engineered to express the human or rat GAT subtype of interest (e.g., GAT1, GAT2, or GAT3).

-

Assay Preparation: The cells are plated in multi-well plates.

-

Inhibition: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).

-

GABA Uptake: [3H]-GABA is added to initiate the uptake process, and the incubation is carried out for a defined period.

-

Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Quantification: The amount of [3H]-GABA taken up by the cells is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the inhibitor that reduces [3H]-GABA uptake by 50% (IC50) is determined by fitting the data to a dose-response curve.

General experimental workflow for a [3H]-GABA uptake assay.

Conclusion

This compound's pharmacological profile is defined by its high-affinity binding to and potent inhibition of the GAT1 transporter. Its remarkable selectivity for GAT1 over other GAT subtypes underscores its targeted mechanism of action, which is crucial for its therapeutic efficacy as an anticonvulsant. The detailed understanding of its two-step inhibitory mechanism and the robust experimental protocols for its characterization provide a solid foundation for the continued investigation of the GABAergic system and the development of next-generation neuromodulators with improved therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of GAT1 Inhibition by this compound on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective GABA transporter inhibitors this compound and EF1502 exhibit mechanistic differences in their ability to modulate the ataxia and anticonvulsant action of the extrasynaptic GABA(A) receptor agonist gaboxadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review of the preclinical pharmacology of this compound: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Binding Mode Hypothesis of this compound Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. [3H]this compound binding to GABA uptake sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PDSP - GABA [kidbdev.med.unc.edu]

The Dance of Inhibition: A Technical Guide to Molecular Docking of Tiagabine and the GABA Transporter GAT-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular intricacies of the interaction between the anti-epileptic drug Tiagabine and its target, the human GABA transporter 1 (GAT-1). Through a comprehensive review of molecular docking studies, this document provides a detailed understanding of the binding mechanisms, key molecular determinants, and the computational methodologies employed to elucidate this critical drug-target interaction. The information presented herein is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and computational drug design.

Introduction: The Significance of GAT-1 Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The GABA transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) family, is responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[1] Inhibition of GAT-1 prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[2][3]

This compound is a potent and selective inhibitor of GAT-1, widely used as an adjunctive therapy for partial seizures.[4] Its therapeutic efficacy stems from its ability to effectively block the GABA reuptake process.[5] Understanding the precise molecular interactions between this compound and GAT-1 is paramount for the rational design of novel, more effective, and safer GAT-1 inhibitors. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, has been instrumental in unraveling the structural basis of this interaction.

The GAT-1 Transporter: A Structural Overview

The human GAT-1 is a transmembrane protein composed of 12 helices that form a central binding pocket for GABA and co-transported ions (Na⁺ and Cl⁻).[1] Crucially, GAT-1 exists in different conformational states, primarily the outward-open, occluded, and inward-open states, which are essential for the transport cycle.[1] Recent advancements in structural biology, particularly the cryo-electron microscopy (cryo-EM) structure of the human GAT-1 in complex with this compound (PDB ID: 7SK2), have provided unprecedented insights into the inhibitor-bound state.[6][7] This structure reveals this compound locking the transporter in an inward-open conformation.[6][7]

Molecular Docking of this compound to GAT-1: Key Findings

Molecular docking and molecular dynamics (MD) simulations have been pivotal in exploring the binding modes of this compound to GAT-1. These studies have consistently highlighted the importance of two key binding sites within the transporter: the central S1 site and the more extracellularly located S2 site.

The S1 site is the primary binding pocket for the endogenous substrate GABA. For this compound, the nipecotic acid moiety, a GABA analog, anchors the molecule within this site.[4][6] Key interactions in the S1 site involve hydrogen bonds and ionic interactions with residues such as Gly65, Tyr140, and a coordinating sodium ion (Na1).[8]

The S2 site , located in the extracellular vestibule, accommodates the two bulky thiophene rings of this compound.[4][6] This interaction is primarily driven by hydrophobic forces.

The Debate of Binding Poses: Inward-Open vs. Outward-Open

A significant area of investigation has been the conformational state of GAT-1 to which this compound preferentially binds. While the cryo-EM structure (7SK2) captured this compound in an inward-open state, several computational studies suggest that the most energetically favorable binding mode is to an outward-open conformation.[4][6][9] In this outward-open model, the nipecotic acid fragment occupies the S1 site, and the thiophene rings extend into the S2 site, effectively acting as a "doorstop" to prevent the conformational changes necessary for GABA transport.[4][6]

The discrepancy may be explained by this compound's mixed-mode of inhibition, exhibiting both competitive and non-competitive characteristics.[10] It is hypothesized that this compound may initially bind to the outward-open state (competitive inhibition) and subsequently trap the transporter in an inward-open state (non-competitive inhibition).[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from various molecular docking and experimental studies.

Table 1: Binding Affinity and Inhibitory Potency of this compound

| Parameter | Value | Method | Reference |

| IC₅₀ | 67 nM | [³H]GABA uptake in synaptosomes | [11] |

| IC₅₀ | 0.64 ± 0.07 µM | [³H]-GABA uptake in HEK cells expressing rGAT1 | [12] |

| G-score (Docking) | -7.13 to -7.37 kcal/mol | Glide Docking (depending on constraints) | [8] |

Table 2: Key Interacting Residues in the GAT-1 Binding Pocket

| Residue | Location | Interaction Type | Interacting Moiety of this compound | Distance (Å) | Reference |

| Gly65 | TM1 | Hydrogen Bond | Carboxyl group | ~1.8 | [8] |

| Tyr60 | TM1 | Hydrophobic | Thiophene rings | - | [10] |

| Tyr140 | TM3 | Hydrogen Bond | Carboxyl group | ~1.7 | [8] |

| Phe294 | TM6 | Hydrogen Bond (backbone) | Protonated amine | ~2.6 | [8] |

| Ser295 | TM6 | Hydrogen Bond (backbone) | Protonated amine | ~2.6 | [8] |

| Ser302 | TM6 | Hydrophobic | Thiophene ring | - | [10] |

| Ser396 | TM8 | Hydrophobic | Piperidine ring | - | [10] |

| Cys399 | TM8 | Hydrophobic | Piperidine ring | - | [10] |

| Thr400 | TM8 | Hydrophobic | Piperidine ring | - | [10] |

| Arg69 | EL2 | Salt Bridge (transient) | Carboxyl group | - | [2] |

| Asp451 | EL4 | - | Forms extracellular gate with Arg69 | ~3.4-3.6 | [10] |

| Na1 ion | - | Ionic | Carboxyl group | ~2.4-3.0 | [8] |

Table 3: Binding Free Energy Calculations (MM-GBSA)

| Binding Mode | GAT-1 Conformation | ΔG (kcal/mol) | Simulation Software | Reference |

| Mode 3 (S1+S2) | Outward-open | Most Favorable | DESMOND, NAMD | [2] |

| Mode 1 (7SK2-like) | Inward-open | Less Favorable | DESMOND, NAMD | [2] |

Experimental Protocols: A Representative Molecular Docking Workflow

This section outlines a generalized protocol for performing a molecular docking study of this compound and GAT-1, based on methodologies reported in the literature.

Protein and Ligand Preparation

-

Protein Structure Retrieval: Obtain the 3D structure of human GAT-1. The cryo-EM structure (PDB: 7SK2) is a primary resource. Alternatively, homology models based on related transporters like the dopamine transporter (DAT) can be used, particularly for studying the outward-open state.

-

Protein Preparation:

-

Remove water molecules and any co-crystallized ligands not relevant to the study.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.

-

Repair any missing side chains or loops using protein structure modeling tools.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem, ZINC).

-

Generate different stereoisomers and conformers of this compound.

-

Assign partial charges and define rotatable bonds.

-

Perform energy minimization of the ligand structure.

-

Molecular Docking

-

Binding Site Definition: Define the binding site on GAT-1. This is typically a grid box centered around the S1 and S2 sites, encompassing key residues identified from experimental data and previous studies.

-

Docking Algorithm Selection: Choose a suitable docking program. Commonly used software includes AutoDock, Glide, and GOLD.

-

Docking Simulation:

-

Run the docking algorithm to generate a series of possible binding poses of this compound within the defined binding site.

-

The algorithm will sample different conformations and orientations of the ligand and score them based on a scoring function that estimates the binding affinity.

-

-

Pose Analysis and Selection:

-

Analyze the generated docking poses based on their scores and clustering.

-

Visually inspect the top-ranked poses to ensure they are sterically and chemically plausible.

-

Select the most promising poses for further analysis.

-

Post-Docking Analysis

-

Interaction Analysis: Analyze the interactions between this compound and GAT-1 for the selected poses, identifying key hydrogen bonds, hydrophobic interactions, and ionic interactions.

-

Molecular Dynamics (MD) Simulation: To assess the stability of the docked complex and refine the binding pose, perform MD simulations. This involves simulating the dynamic behavior of the protein-ligand complex in a solvated environment over time.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy of the complex from the MD simulation trajectories. This provides a more accurate estimation of binding affinity compared to docking scores alone.

Visualizations: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize key processes and relationships.

Caption: GAT-1 Signaling and this compound Inhibition.

Caption: Experimental Workflow for Molecular Docking.

Caption: this compound's Interaction with GAT-1 Binding Sites.

Conclusion and Future Directions

Molecular docking and simulation have proven to be indispensable tools for dissecting the complex interaction between this compound and the GAT-1 transporter. These computational approaches have not only rationalized the key structural features required for potent GAT-1 inhibition but have also provided a dynamic view of the binding process. The elucidation of the cryo-EM structure of the this compound-GAT-1 complex has provided a significant leap forward, offering a high-resolution snapshot of the inhibited state.

Future research in this area will likely focus on:

-

Resolving the dynamics of this compound binding: Further computational studies, in conjunction with experimental techniques, are needed to fully understand the transition between the outward-open and inward-open bound states.

-

Structure-based design of novel inhibitors: The detailed structural information can be leveraged to design new GAT-1 inhibitors with improved selectivity, potency, and pharmacokinetic profiles.

-

Investigating the role of allosteric modulation: Exploring potential allosteric binding sites on GAT-1 could open new avenues for therapeutic intervention.

By integrating computational and experimental approaches, the scientific community can continue to advance our understanding of GAT-1 pharmacology and develop innovative treatments for neurological disorders.

References

- 1. Experimental and Bioinformatic Insights into the Effects of Epileptogenic Variants on the Function and Trafficking of the GABA Transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Different Binding Modes for this compound within the GAT-1 Transporter [mdpi.com]

- 3. Analysis of Different Binding Modes for this compound within the GAT-1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The transporter GAT1 plays an important role in GABA-mediated carbon-nitrogen interactions in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA transporter type 1 - Wikipedia [en.wikipedia.org]

- 6. Gamma-aminobutyric acid transporter 1 negatively regulates T cell activation and survival through protein kinase C-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Different Binding Modes for this compound within the GAT-1 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]